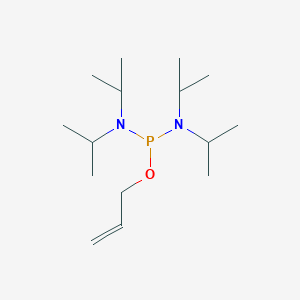

烯丙基四异丙基氨基二甲基膦酸酯

描述

Synthesis Analysis

The synthesis of allyl tetraisopropylphosphorodiamidite involves several key reactions, including the use of allyl groups as protecting groups for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis. Manoharan et al. (2000) describe a process where the allyl group serves as a protective group, easily removable by nucleophiles under mild conditions, facilitating the synthesis of DNA and phosphorothioate oligomers with high efficiency and yield (Manoharan, Lu, Casper, & Just, 2000).

Molecular Structure Analysis

Research on the molecular structure of compounds related to allyl tetraisopropylphosphorodiamidite focuses on understanding the configurations and arrangements that contribute to their reactivity and properties. For instance, studies on modified (NHC)Pd(allyl)Cl complexes reveal how substitution at the terminal position of the allyl scaffold affects activation steps and catalytic activity, offering insights into the molecular structure's impact on chemical behavior (Marion et al., 2006).

Chemical Reactions and Properties

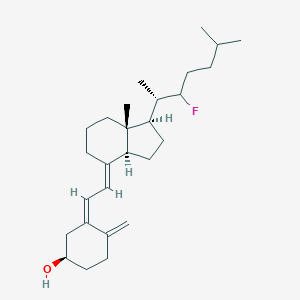

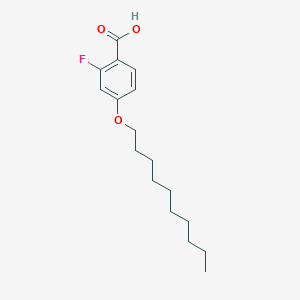

Allyl tetraisopropylphosphorodiamidite participates in various chemical reactions, including palladium-catalyzed allylic substitutions and cyclization reactions. For example, Konno et al. (2002) demonstrated the enantiospecific palladium-catalyzed allylic substitution reaction to synthesize gamma-fluoroalkylated allylic alcohol derivatives and amines, highlighting the compound's versatility in organic synthesis (Konno, Nagata, Ishihara, & Yamanaka, 2002).

Physical Properties Analysis

The physical properties of allyl tetraisopropylphosphorodiamidite, such as solubility, melting point, and stability, are crucial for its application in synthesis processes. While specific studies focusing solely on these properties are limited, the overall research on similar allyl compounds provides a foundation for understanding the physical characteristics that influence their use in chemical synthesis and reactions.

Chemical Properties Analysis

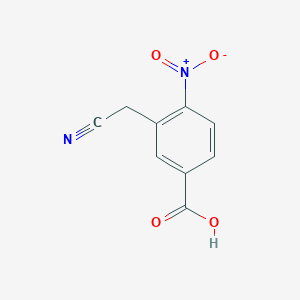

The chemical properties of allyl tetraisopropylphosphorodiamidite, including reactivity with different substrates, nucleophilic and electrophilic attack, and participation in coupling reactions, are central to its utility in organic chemistry. The work by Manabe and Kobayashi (2003) on allylic substitution in water showcases the compound's reactivity and potential for creating diverse chemical structures (Manabe & Kobayashi, 2003).

科学研究应用

DNA 合成测序烯丙基四异丙基氨基二甲基膦酸酯用于设计化学可裂解的荧光核苷酸,用于 DNA 合成测序。使用烯丙基的创新标记系统修饰核苷酸,为高效测序过程创造可逆终止符 (Bi, Kim, & Ju, 2006).

蛋白质修饰和荧光标记该化合物对蛋白质烯丙基化和随后的荧光团靶向至关重要。它促进精氨酸残基的修饰,并导致形成蛋白质附着的荧光产物,在生物学研究中很有用 (Zhang et al., 2013).

催化和亲核氟化它在过渡金属催化的转化中起作用,特别是在制备氟化药物和农用化学品中。这对于合成具有增强特性的化合物和在 PET 成像中的应用至关重要 (Hollingworth & Gouverneur, 2012).

催化不对称烯丙基化该化合物在对映选择性烯丙基化中很重要,特别是在合成手性均烯丙基醇和胺中,它们是天然产物和药物合成中的构建块 (Huo et al., 2014).

烯丙基醇和胺的合成它促进了伽马氟烷基化烯丙基醇和胺的合成,促进了多种有机化合物的开发 (Konno et al., 2002).

水中的烯丙基取代反应该化合物使水中的烯丙基取代反应成为可能,促进了更绿色、更可持续的化学过程 (Manabe & Kobayashi, 2003).

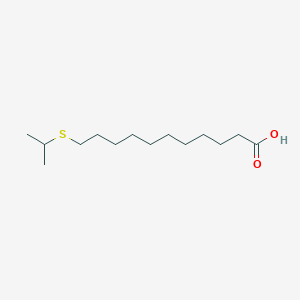

P-手性氨基二甲基膦酸酯配体的开发它在开发 P-手性氨基二甲基膦酸酯配体用于不对称烯丙基醚化中的应用,增强了对映体富集化合物的合成 (Kimura & Uozumi, 2007).

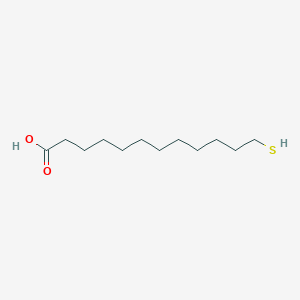

化学水解研究烯丙基四异丙基氨基二甲基膦酸酯也用于水解反应的研究,特别是在了解除草剂降解机制方面 (Bezemer & Rutan, 2001).

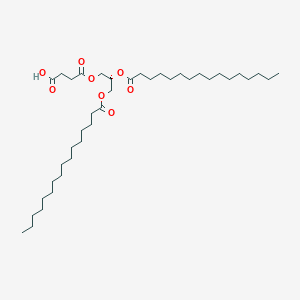

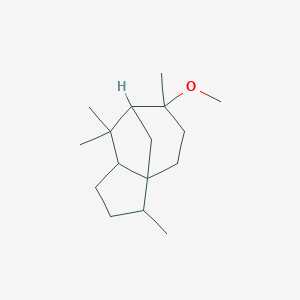

生物合成研究它有助于生物合成研究,特别是在研究聚酮化合物合酶的烯丙基丙二酰辅酶 A 延伸单元方面,阐明了创建新化合物的途径 (Mo et al., 2011).

生物正交标记的最小化学手柄该化合物有助于在活细胞中创建最小、无应变的生物正交标记的化学手柄,这对于生物和医学成像至关重要 (Oliveira et al., 2016).

药理学的创新应用它在药理学中发现了创新应用,例如在研究胰岛素抵抗和氧化应激中,有助于我们了解药物化学在医学状况中的作用 (Şahin et al., 2019).

促进化学键形成该化合物在通过过渡金属催化的烯丙基取代反应促进 C-C、C-N 和 C-O 键形成方面至关重要 (Butt & Zhang, 2015).

安全和危害

ATID is classified as an eye and skin irritant. Proper handling and protective measures are essential.

未来方向

Researchers continue to explore ATID’s applications in nucleic acid chemistry, drug development, and other synthetic endeavors. Further investigations may uncover novel reactions or modifications that enhance its utility.

属性

IUPAC Name |

N-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N2OP/c1-10-11-18-19(16(12(2)3)13(4)5)17(14(6)7)15(8)9/h10,12-15H,1,11H2,2-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEGHJIXOZLSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399404 | |

| Record name | ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl tetraisopropylphosphorodiamidite | |

CAS RN |

108554-72-9 | |

| Record name | ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

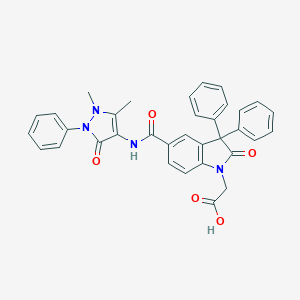

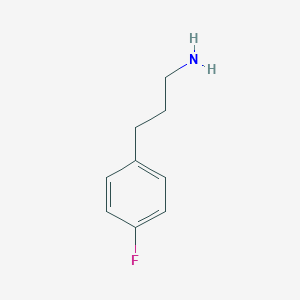

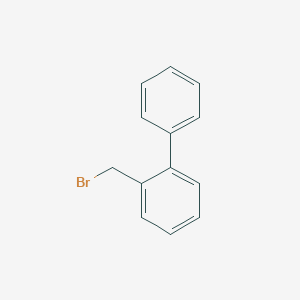

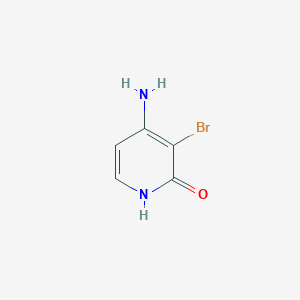

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)